5-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide typically involves the reaction of 5-bromo-1-naphthylamine with 3-(5-methyl-1,3-benzoxazol-2-yl)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted naphthamide derivatives.
Scientific Research Applications
5-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide
- 1-(4-Chlorophenyl)-3-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea
- 2-amino benzoxazole derivatives
Uniqueness
5-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is unique due to its specific structural features, such as the presence of both bromine and benzoxazole moieties, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C25H17BrN2O2 |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
5-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H17BrN2O2/c1-15-11-12-23-22(13-15)28-25(30-23)16-5-2-6-17(14-16)27-24(29)20-9-3-8-19-18(20)7-4-10-21(19)26/h2-14H,1H3,(H,27,29) |
InChI Key |
RVONRTAGNKLEAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Br |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.